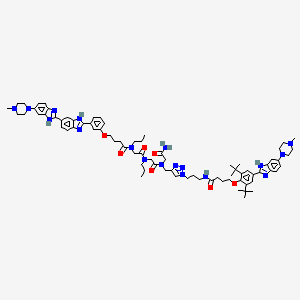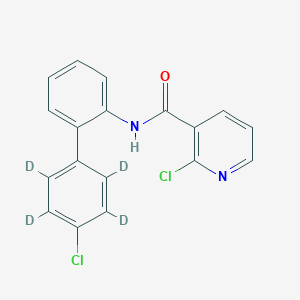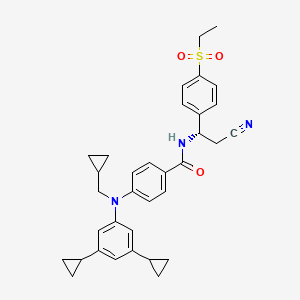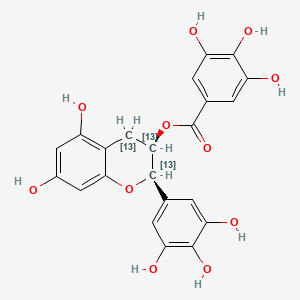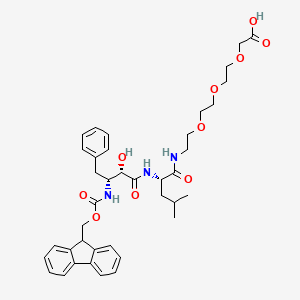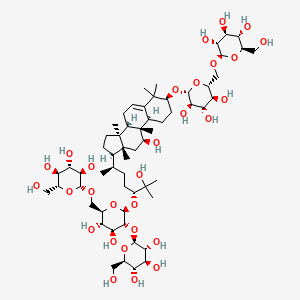
11-epi-mogroside V
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 11-epi-mogroside V involves the extraction of mogrosides from the fruit of Siraitia grosvenorii. The process typically includes the following steps:
Extraction: The fruit is dried and then subjected to solvent extraction to obtain crude mogrosides.
Purification: The crude extract is purified using chromatographic techniques to isolate this compound.
Characterization: The isolated compound is characterized using spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Industrial Production Methods: Industrial production of this compound involves large-scale extraction and purification processes. The fruit is harvested, dried, and processed to extract mogrosides. Advanced chromatographic techniques are employed to purify the compound to a high degree of purity, suitable for various applications.
化学反応の分析
Types of Reactions: 11-epi-mogroside V undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of 11-oxo-mogroside V, while reduction may yield mogroside derivatives with altered functional groups.
科学的研究の応用
11-epi-mogroside V has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying the chemical properties and reactions of cucurbitane-type triterpenoid glycosides.
Industry: It is used in the food industry as a natural sweetener and in the development of health supplements.
作用機序
The mechanism of action of 11-epi-mogroside V involves its interaction with specific molecular targets and pathways. It promotes glucose uptake in human HepG2 cells by enhancing the activity of glucose transporters. Additionally, it exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress . The compound also modulates signaling pathways involved in inflammation and cell survival, contributing to its therapeutic potential .
類似化合物との比較
11-epi-mogroside V is unique among mogrosides due to its specific structural features and bioactivity. Similar compounds include:
Mogroside V: Another mogroside found in monk fruit, known for its sweetening properties and bioactivity.
Mogroside III: A related compound with similar structural features but different bioactivity profiles.
11-oxo-mogroside V: An oxidized derivative of this compound with distinct chemical and biological properties.
In comparison, this compound stands out due to its specific effects on glucose uptake and its potential therapeutic applications in diabetes and other metabolic disorders.
特性
分子式 |
C60H102O29 |
|---|---|
分子量 |
1287.4 g/mol |
IUPAC名 |
(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6R)-6-[[(3S,8S,9R,10R,11S,13R,14S,17R)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C60H102O29/c1-23(9-13-35(57(4,5)79)88-55-50(89-54-49(78)43(72)38(67)29(20-63)84-54)45(74)40(69)31(86-55)22-81-52-47(76)42(71)37(66)28(19-62)83-52)24-15-16-58(6)32-12-10-25-26(60(32,8)33(64)17-59(24,58)7)11-14-34(56(25,2)3)87-53-48(77)44(73)39(68)30(85-53)21-80-51-46(75)41(70)36(65)27(18-61)82-51/h10,23-24,26-55,61-79H,9,11-22H2,1-8H3/t23-,24-,26-,27-,28-,29-,30-,31-,32+,33+,34+,35-,36-,37-,38-,39-,40-,41+,42+,43+,44+,45+,46-,47-,48-,49-,50-,51-,52-,53+,54+,55+,58+,59-,60+/m1/s1 |
InChIキー |
GHBNZZJYBXQAHG-JJFLZJQCSA-N |
異性体SMILES |
C[C@H](CC[C@H](C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)[C@H]4CC[C@@]5([C@@]4(C[C@@H]([C@@]6([C@H]5CC=C7[C@H]6CC[C@@H](C7(C)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O)C)O)C)C |
正規SMILES |
CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)C4CCC5(C4(CC(C6(C5CC=C7C6CCC(C7(C)C)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O)C)O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


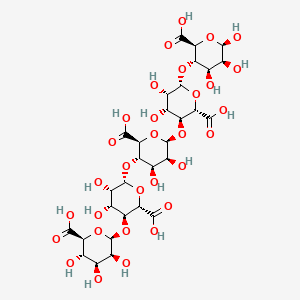
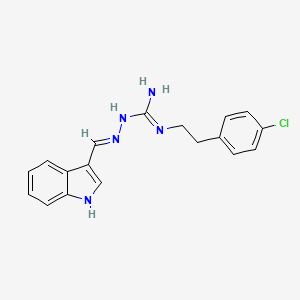

![5-[5-[4-chloro-N-(cyclopropylmethyl)anilino]pyridine-2-carbonyl]-2-(4-methoxybenzoyl)benzoic acid](/img/structure/B12425146.png)
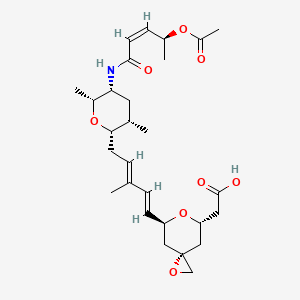
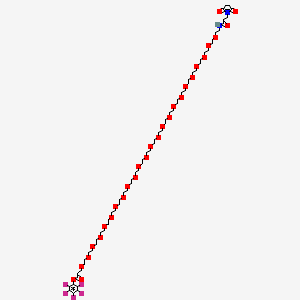
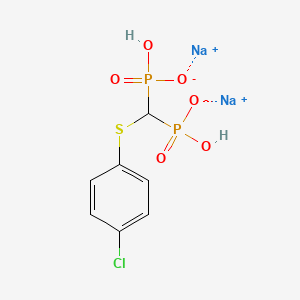
![(1S,2S,4S,8S,9S,11S,12R,13S)-6,6-diethyl-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B12425155.png)
